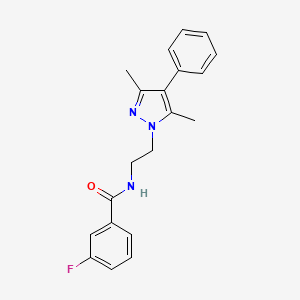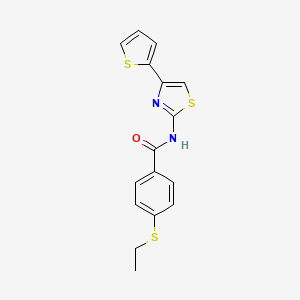![molecular formula C16H23NO6S B2776308 9-((2,5-Dimethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1022568-33-7](/img/structure/B2776308.png)
9-((2,5-Dimethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a spiro compound, which is a type of compound where two rings share a single atom . The “9-azaspiro[5.5]undecane” part of the name suggests that it’s a nine-membered ring fused to a five-membered ring at a single point . The “2,5-Dimethoxyphenyl” part suggests that there’s a phenyl (benzene) ring with two methoxy (OCH3) groups attached at the 2 and 5 positions .
Molecular Structure Analysis
Again, while specific information on this compound is not available, we can infer some properties based on its structure. For example, the spiro[5.5]undecane core is likely to be chiral due to the helicity of the spirane skeleton .Scientific Research Applications
Synthesis and Characterization
- Compounds with structures similar to "9-((2,5-Dimethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane" have been synthesized as key intermediates for further chemical transformations. For instance, sulfur-containing heterocycles, including diazaspiro undecane derivatives, have been synthesized using precursor compounds, showcasing the compound's utility in producing complex heterocyclic structures (Reddy, Babu, & Padmavathi, 2001).
Crystal Structure and Thermodynamic Properties
- Studies on related 1,5-dioxaspiro[5.5] derivatives coupled with various moieties have been conducted to understand their crystal structure and thermodynamic properties. These investigations provide insights into the compound's stability, structure-activity relationships, and potential for synthesis of novel materials (Zeng, Wang, & Zhang, 2021).
Biological Applications
- While the direct biological applications of "9-((2,5-Dimethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane" are not detailed in the available literature, related compounds have been explored for their biological activities. For example, certain spiro compounds have been synthesized with the aim of studying their cytotoxic actions against human cancer cells, hinting at potential medical or biological research applications for structurally related compounds (Rice, Sheth, & Wheeler, 1973).
Chemical Reactions and Mechanisms
- Research into compounds structurally similar to "9-((2,5-Dimethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane" often focuses on their reactions and chemical mechanisms, such as Prins cascade cyclization for synthesizing spiro derivatives, offering insights into synthetic strategies that could be applicable to this compound as well (Reddy, Medaboina, Sridhar, & Singarapu, 2014).
Advanced Materials and Reagent Development
- The development of new reagents for the synthesis of amino acid derivatives using compounds with azaspiro[5.5]undecane structures suggests potential applications in peptide synthesis and material science. This area could potentially encompass the utility of "9-((2,5-Dimethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane" in developing novel synthetic methodologies or materials (Rao, Nowshuddin, Jha, Divi, & Rao, 2016).
Future Directions
properties
IUPAC Name |
9-(2,5-dimethoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c1-20-13-4-5-14(21-2)15(12-13)24(18,19)17-8-6-16(7-9-17)22-10-3-11-23-16/h4-5,12H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDPOAFHHBMWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-((2,5-Dimethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

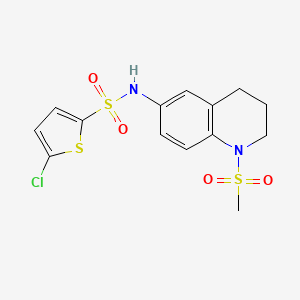
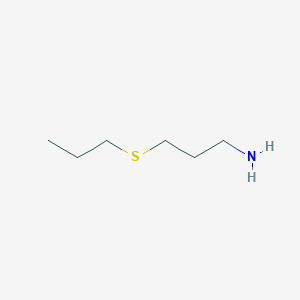
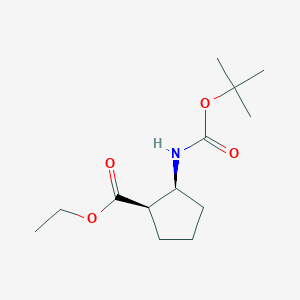
![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-enamide](/img/structure/B2776230.png)



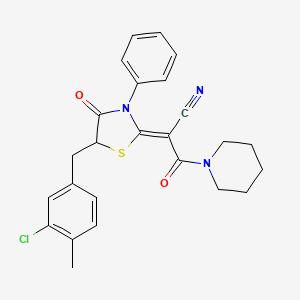
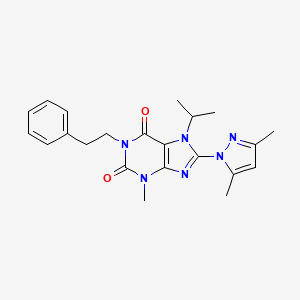

![4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2776240.png)
